molecular formula C15H22ClNS2 B15185707 Piperidine, 1-((2-phenyl-1,3-dithiolan-2-yl)methyl)-, hydrochloride CAS No. 102207-09-0

Piperidine, 1-((2-phenyl-1,3-dithiolan-2-yl)methyl)-, hydrochloride

Cat. No.: B15185707
CAS No.: 102207-09-0
M. Wt: 315.9 g/mol
InChI Key: DXZPFIBCFYYQHS-UHFFFAOYSA-N
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Description

Piperidine, 1-((2-phenyl-1,3-dithiolan-2-yl)methyl)-, hydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a 1,3-dithiolan ring attached to a phenyl group. This compound is often used in various scientific research applications due to its distinctive chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-((2-phenyl-1,3-dithiolan-2-yl)methyl)-, hydrochloride typically involves the reaction of piperidine with a suitable precursor containing the 1,3-dithiolan ring and phenyl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-((2-phenyl-1,3-dithiolan-2-yl)methyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Piperidine, 1-((2-phenyl-1,3-dithiolan-2-yl)methyl)-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Medicine: It may have potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Piperidine, 1-((2-phenyl-1,3-dithiolan-2-yl)methyl)-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Other compounds with similar structures include piperidine, 1-phenylpiperidine, and 1-(2-thienylmethyl)piperidine.

    Dithiolan derivatives: Compounds such as 1,3-dithiolan-2-ylmethanol and 1,3-dithiolan-2-one share the dithiolan ring structure.

Uniqueness

Piperidine, 1-((2-phenyl-1,3-dithiolan-2-yl)methyl)-, hydrochloride is unique due to the combination of the piperidine ring, phenyl group, and 1,3-dithiolan ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

102207-09-0

Molecular Formula

C15H22ClNS2

Molecular Weight

315.9 g/mol

IUPAC Name

1-[(2-phenyl-1,3-dithiolan-2-yl)methyl]piperidine;hydrochloride

InChI

InChI=1S/C15H21NS2.ClH/c1-3-7-14(8-4-1)15(17-11-12-18-15)13-16-9-5-2-6-10-16;/h1,3-4,7-8H,2,5-6,9-13H2;1H

InChI Key

DXZPFIBCFYYQHS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2(SCCS2)C3=CC=CC=C3.Cl

Origin of Product

United States

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